

A Technical Guide to the Discovery and Development of ASK1 Inhibitors

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Compound of Interest

Compound Name: (+)-AS115

Cat. No.: B15601613

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A Presumed Correction: Initial searches for "AS115 inhibitors" did not yield information on a relevant biological target. It is highly likely that "AS115" was a typographical error for "ASK1." This guide will, therefore, focus on the discovery and development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the discovery and development of ASK1 inhibitors, including their mechanism of action, key compounds, and the experimental protocols used in their evaluation.

Introduction to ASK1 as a Therapeutic Target

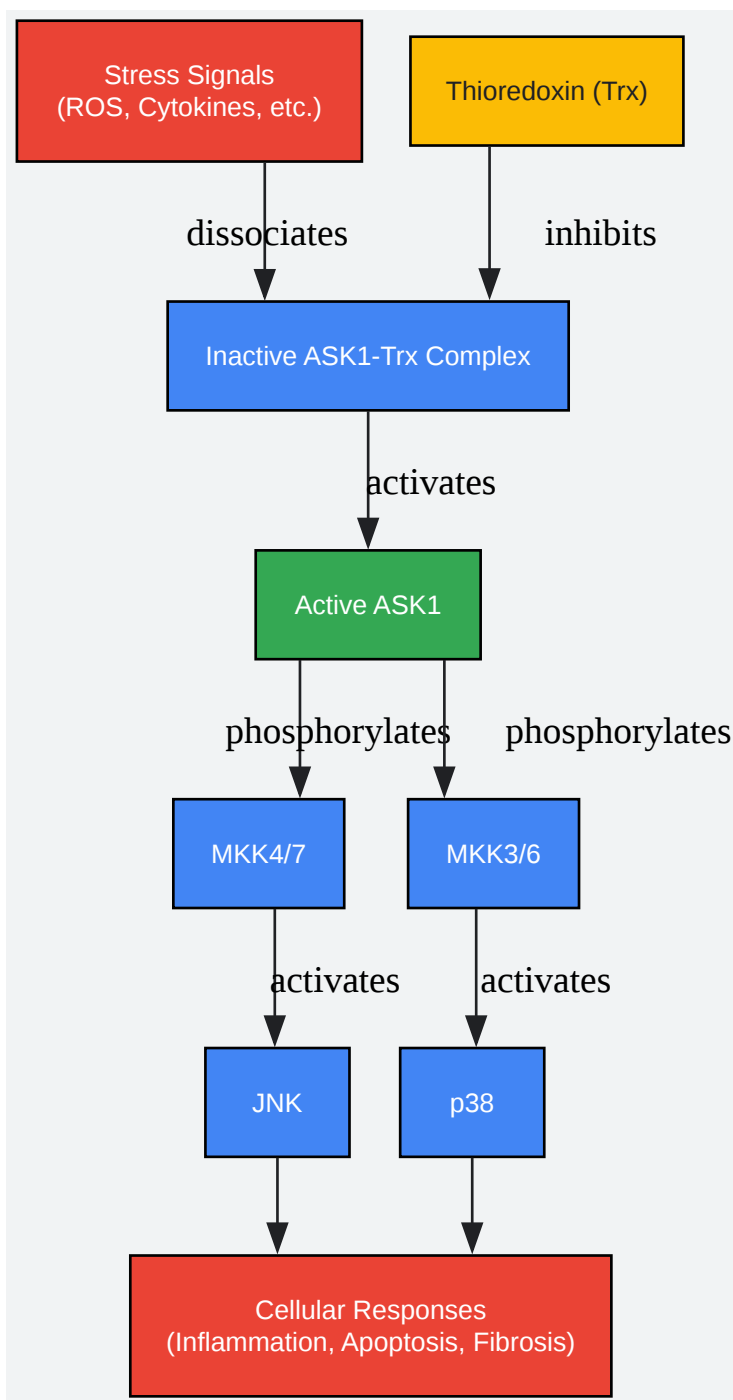
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the stress-activated MAP kinase signaling pathway.^[1] It plays a crucial role in cellular responses to a variety of stressors, including reactive oxygen species (ROS), pro-inflammatory cytokines, and endoplasmic reticulum stress.^[2] Dysregulated ASK1 activity has been implicated in a wide range of human diseases, making it an attractive therapeutic target. These conditions include neurodegenerative disorders, inflammatory diseases, cancer, and cardiovascular conditions like heart failure.^{[1][3]}

The therapeutic potential of ASK1 inhibition has been investigated in various disease models, with promising results observed in preclinical studies for diseases of the liver, kidneys, central nervous system, and cardiovascular system.^[4] Consequently, the development of small

molecule ASK1 inhibitors has been an active area of research, with several compounds advancing into clinical trials.[3]

The ASK1 Signaling Pathway

ASK1 is an upstream regulator of the p38 and c-Jun N-terminal kinase (JNK) signaling cascades.[4] Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with regulatory proteins like thioredoxin (TRX).[5] Upon exposure to stress signals, TRX dissociates, leading to the autophosphorylation and activation of ASK1.[5] Activated ASK1 then phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively.[6] The sustained activation of these pathways can lead to inflammation, apoptosis, and fibrosis.[4]

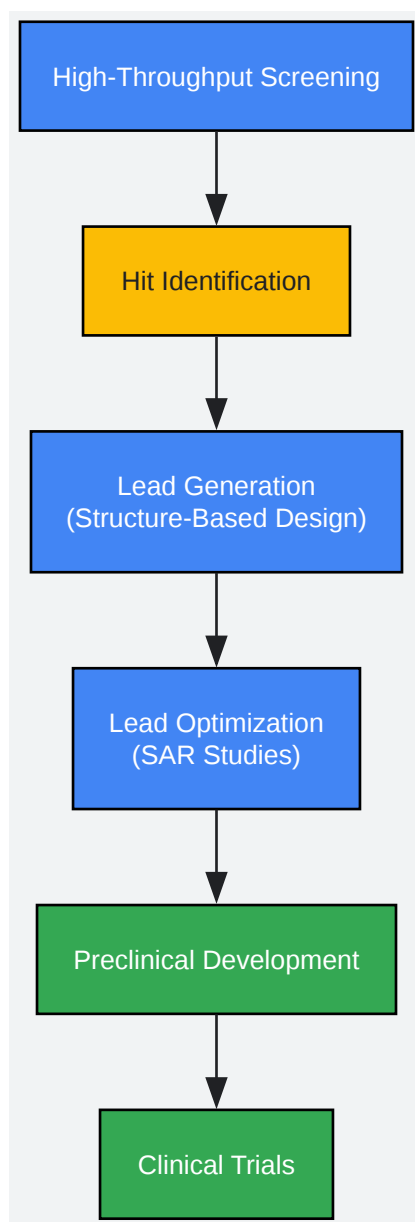


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Caption: The ASK1 signaling pathway under cellular stress.

Discovery and Development of ASK1 Inhibitors

The primary mechanism of action for most ASK1 inhibitors is competitive binding at the ATP-binding site of the kinase.[5] This prevents ASK1 from phosphorylating its substrates, thereby halting the downstream signaling cascade.[5] The discovery process typically involves high-throughput screening of compound libraries followed by structure-based drug design and optimization.



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Caption: A generalized workflow for ASK1 inhibitor discovery.

Key ASK1 Inhibitors in Development

Several small molecule inhibitors of ASK1 have been developed and investigated. The table below summarizes some of the key compounds.

Compound Name	Developer	Mechanism of Action	IC50	Therapeutic Area
Selonsertib (GS-4997)	Gilead Sciences	ATP-competitive inhibitor	Not specified in provided results	Diabetic nephropathy, kidney fibrosis, NASH[3][5]
GS-444217 (ASK1-IN-1)	Gilead Sciences	ATP-competitive inhibitor	2.87 nM	Preclinical
ASK1-IN-2	Not specified	Orally active inhibitor	32.8 nM	Preclinical
NQDI 1	Not specified	ASK1 inhibitor	Not specified in provided results	Acute ischemic renal injury[7]

Experimental Protocols

The development of ASK1 inhibitors relies on a variety of experimental assays to characterize their potency, selectivity, and efficacy.

Biochemical Kinase Assay

Objective: To determine the in vitro potency of a compound against the ASK1 enzyme.

Methodology:

- Recombinant human ASK1 kinase domain is used.
- The assay is typically performed in a microplate format.
- The inhibitor, at varying concentrations, is pre-incubated with the ASK1 enzyme.

- The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate).
- The phosphorylation of the substrate is measured, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify the amount of ADP produced.
- IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

Cellular Assays for ASK1 Inhibition

Objective: To assess the ability of a compound to inhibit ASK1 signaling in a cellular context.

Methodology:

- A suitable cell line (e.g., HEK293) is chosen.
- Cells are treated with the ASK1 inhibitor at various concentrations.
- ASK1 signaling is stimulated using a stress-inducing agent (e.g., hydrogen peroxide or TNF- α).
- The phosphorylation of downstream targets, such as p38 or JNK, is measured using techniques like Western blotting or ELISA with phospho-specific antibodies.
- The reduction in the phosphorylation of these downstream targets indicates the cellular activity of the inhibitor.[8]

In Vivo Efficacy Models

Objective: To evaluate the therapeutic efficacy of an ASK1 inhibitor in a relevant animal model of disease.

Methodology (Example: Cardiac Injury Model):

- An animal model of cardiac injury, such as an isolated perfused heart model, is used.[3]

- The animal is treated with the ASK1 inhibitor or a vehicle control.
- Cardiac injury is induced (e.g., through ischemia/reperfusion).
- The extent of cardiac damage (e.g., infarct size) is measured and compared between the treated and control groups.
- Inhibition of the MAP3K pathway in the cardiac tissue can also be assessed.[3]

Conclusion

ASK1 inhibitors represent a promising therapeutic strategy for a multitude of diseases characterized by inflammation, apoptosis, and fibrosis. The ongoing research and clinical development of compounds like selonsertib highlight the potential of targeting this central node in stress-induced signaling pathways. Further optimization of inhibitor selectivity and pharmacokinetic properties will be crucial for the successful translation of these molecules into effective therapies.

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